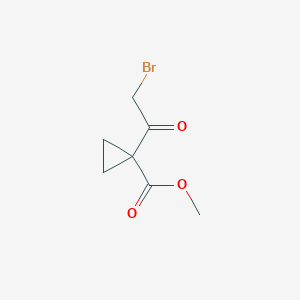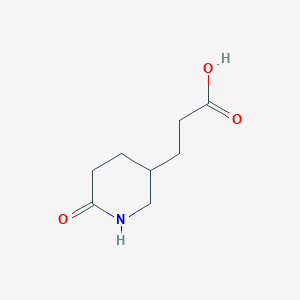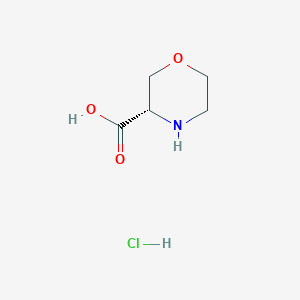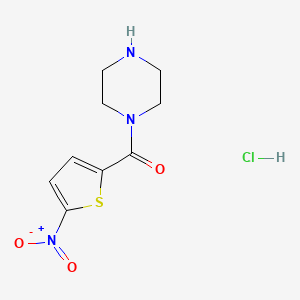
1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride
Vue d'ensemble
Description
1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride is a synthetic compound that has been widely used in scientific research for various purposes. This compound is a member of the piperazine family, which is known for its diverse biological activities. The unique chemical structure of 1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride makes it an ideal candidate for a wide range of applications in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Intermediates
1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride and its related compounds, such as 1-(2,3-dichlorophenyl)piperazine, are primarily recognized as pharmaceutical intermediates. These compounds are synthesized through various processes like alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis. The synthesis method and factors affecting each reaction phase are crucial for obtaining high-quality pharmaceutical intermediates, with total yields reported around 48.2% to 53.3% (Quan, 2006), (Li Ning-wei, 2006).
Biological Activities and Potential Applications
Piperazine-based dithiocarbamates, which include structures related to 1-(5-Nitrothiophene-2-carbonyl)piperazine, have been studied for their pharmacological potential. These compounds exhibit varied biological activities, such as anti-lung carcinoma effects, thrombolytic, and hemolytic properties. The efficacy of these compounds as potential anticancer agents is influenced by the types of substituents on the aryl ring (Hafeez et al., 2022).
N, S-substituted nitro dienes, derived from reactions involving similar compounds, have been structurally studied. These compounds are obtained from reactions involving aliphatic thiols and show potential in pharmaceutical applications (Ibiş & Deniz, 2007).
The interaction of similar compounds with neurotransmitter receptors, like 1-(m-Chlorophenyl)piperazine (mCPP) with serotonin receptors, has been studied. These interactions are critical in understanding the pharmacological potential and receptor binding properties of such compounds (Hamik & Peroutka, 1989).
Chemical Properties and Synthesis Techniques
Novel synthesis methods and chemical properties of derivatives of piperazine, including the synthesis of 1-(2-Nitrophenyl)Piperrazine Hydrochloride, have been explored. These studies focus on different approaches for synthesis, providing insights into the most efficient methods in terms of yield and quality (Fuhong Xiao, 2001).
The kinetics of formation of potentially harmful compounds like N-nitrosopiperazine from reactions involving piperazine in CO2 capture systems have also been studied. This research is significant in understanding the environmental impact and safety aspects of using piperazine-based compounds (Goldman, Fine, & Rochelle, 2013).
Propriétés
IUPAC Name |
(5-nitrothiophen-2-yl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S.ClH/c13-9(11-5-3-10-4-6-11)7-1-2-8(16-7)12(14)15;/h1-2,10H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMBRSKUTZYCKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(S2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416684.png)

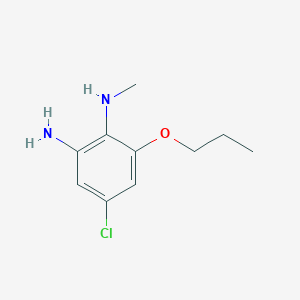
![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B1416691.png)

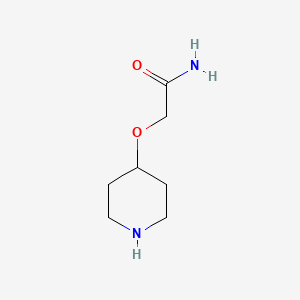
![4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1416694.png)
